molecular formula C21H20F2N4O3 B593644 Posaconazole Impurity D CAS No. 357189-97-0

Posaconazole Impurity D

Cat. No.: B593644
CAS No.: 357189-97-0
M. Wt: 414.4 g/mol
InChI Key: FCASVHIAWJZBAQ-VFNWGFHPSA-N
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Description

Posaconazole Impurity D is a identified chiral isomer critical for advanced research and development in the field of antifungal pharmaceuticals. As a stereoisomer of the active pharmaceutical ingredient (API), its primary research value lies in its application as a certified reference material for analytical method development and validation. Researchers utilize this impurity to establish robust chromatographic separation techniques, such as HPLC and UPLC-MS/MS, which are essential for monitoring stereochemical purity during the synthesis of Posaconazole . The control of such chiral impurities is a key Critical Quality Attribute (CQA) mandated by ICH guidelines, as they can potentially impact the safety and efficacy of the final drug substance . The synthesis and characterization of process-related impurities like this compound enable a deeper process understanding under the Quality by Design (QbD) framework. This allows for the optimization of synthetic routes and purification processes to effectively purge these impurities, thereby ensuring the consistent production of high-quality Posaconazole API . Furthermore, this impurity standard is vital for conducting forced degradation studies to elucidate the stability profile of Posaconazole and to develop stability-indicating assay methods . It is important to note that while general research on Posaconazole impurities is documented, the exact chemical structure and synthetic pathway for the specific isomer designated as "Impurity D" are not detailed in the available public scientific literature. This compound is provided exclusively for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

357189-97-0

Molecular Formula

C21H20F2N4O3

Molecular Weight

414.4 g/mol

IUPAC Name

N-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]formamide

InChI

InChI=1S/C21H20F2N4O3/c22-16-1-6-19(20(23)7-16)21(11-27-13-24-12-26-27)8-15(10-30-21)9-29-18-4-2-17(3-5-18)25-14-28/h1-7,12-15H,8-11H2,(H,25,28)/t15-,21+/m1/s1

InChI Key

FCASVHIAWJZBAQ-VFNWGFHPSA-N

SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O

Isomeric SMILES

C1[C@@H](CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O

Canonical SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O

Synonyms

(5R-cis)-4-[5-(2,4-Difluorophenyl)-5-[1,2,4]triazol-1-ylmethyltetrahydrofuran-3-ylmethyl]methoxy-formanilide

Origin of Product

United States

Formation Pathways and Mechanistic Aspects of Posaconazole Impurity D

Elucidation of Chemical Transformations Leading to Posaconazole (B62084) Impurity D

The presence of Posaconazole Impurity D is linked to both the manufacturing process and the inherent stability of the Posaconazole molecule under certain conditions. Understanding the chemical pathways that lead to its formation is essential for developing strategies to minimize its presence in the final drug substance.

The synthesis of Posaconazole is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities. longdom.org These impurities can arise from starting materials, intermediates, or side reactions occurring during the manufacturing process. longdom.orglongdom.org

The quality and purity of starting materials are paramount in controlling the impurity profile of the final API. daicelpharmastandards.com While specific details on how starting materials directly lead to this compound are not extensively elaborated in the provided search results, it is a general principle in pharmaceutical manufacturing that impurities in starting materials can be carried through the synthesis and potentially react to form new impurities. longdom.org In the context of Posaconazole synthesis, key intermediates include a hydroxy triazole compound and a tosylated compound. longdom.orgasianpubs.org The purity of these precursors is critical.

The formation of impurities is often linked to the reactivity of intermediates in the synthetic pathway. In the synthesis of Posaconazole, a key intermediate is the benzylated posaconazole, which serves as a precursor to the final API. longdom.orgasianpubs.org If unreacted hydroxy triazole intermediate is present during the subsequent debenzylation step, it can lead to the formation of other impurities. longdom.orgasianpubs.org

Incomplete alkylation is a potential mechanism where residual hydroxyl groups in intermediates can react under basic conditions, contributing to impurity formation. Furthermore, the condensation of a tetrahydrofuran-based intermediate with a triazole derivative is a key step where Impurity D can be generated under specific, controlled conditions.

Table 1: Key Intermediates in Posaconazole Synthesis

Intermediate NameRole in SynthesisPotential for Impurity Formation
Hydroxy triazoleKey building blockUnreacted material can lead to side products. longdom.orgasianpubs.org
Tosylated compoundKey building block for coupling reactionPurity is crucial for clean reaction. longdom.orgasianpubs.org
Benzylated posaconazolePrecursor to the final APIIncomplete reaction or side reactions during debenzylation can generate impurities. longdom.orgasianpubs.org
(2R,4R)-2-(2,4-difluorophenyl)-tetrahydrofuran-4-carbaldehydeIntermediate for condensationA key step where Impurity D can form.

This table is based on data from the provided search results and illustrates the role of intermediates in the synthesis of Posaconazole.

Side reactions that occur concurrently with the main synthetic route are a common source of impurities. longdom.org The formation of this compound can arise as a by-product of various chemical reactions involved in the production of posaconazole, particularly during the steps involving the formation of the triazole ring and subsequent chemical transformations. The manufacturing process conditions, such as temperature, pH, and reaction time, are closely linked to the generation of this impurity. For instance, prolonged reaction times during the deprotection of benzyl (B1604629) ether of posaconazole can lead to degradation of the final product and the formation of impurities. google.com

Posaconazole, while stable under ambient conditions, can degrade under stress conditions like exposure to heat, light, and certain chemical environments. americanpharmaceuticalreview.com This degradation can lead to the formation of various impurities, including Impurity D.

Oxidative stress is a significant factor in the degradation of Posaconazole. sci-hub.seresearchgate.net Studies have shown that Posaconazole is susceptible to oxidation, leading to the formation of several degradation products. sci-hub.seresearchgate.net Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) have been instrumental in identifying and characterizing these oxidative degradants. sci-hub.se

Research indicates that the oxidative degradation of Posaconazole can begin with the breakage of the piperazine (B1678402) ring. sci-hub.seresearchgate.net This initial cleavage can then lead to a cascade of further reactions, ultimately forming various degradation products. One proposed pathway suggests that air oxidation of posaconazole initially yields a mixture of oxidation products, which can be further oxidized. americanpharmaceuticalreview.com

Specifically, forced degradation of Posaconazole under oxidative conditions (e.g., 3% H₂O₂) can generate Impurity D through the cleavage of a methylene (B1212753) bridge. This highlights a direct pathway from the active drug molecule to this specific impurity under oxidative stress.

Table 2: Conditions Leading to Oxidative Degradation of Posaconazole

Stress ConditionReagent/MethodObserved OutcomeReference
Oxidation3% Hydrogen Peroxide (H₂O₂)Generation of Impurity D via cleavage of the methylene bridge.
Oxidation1.2% H₂O₂Formation of degradation products, with the reaction following second-order kinetics. sci-hub.se
Oxidationmeta-Chloroperoxybenzoic acid (mCPBA)Formation of N-oxide impurities. researchgate.net
Air OxidationProlonged exposureInitial mixture of oxidation products. americanpharmaceuticalreview.com
PhotolysisUV-C radiation (254 nm)Formation of degradation products with modifications in the piperazine central ring and side chains. oup.com

This interactive table summarizes findings from various studies on the oxidative degradation of Posaconazole.

Degradation Pathways of Posaconazole to this compound

Hydrolytic Degradation Mechanisms of Posaconazole to this compound

Forced degradation studies have been conducted to assess the stability of posaconazole under various stress conditions, including hydrolysis. ajptonline.com Studies indicate that posaconazole is susceptible to degradation under both acidic and basic hydrolytic conditions. ajptonline.comimpactfactor.org One study noted significant degradation when the drug was subjected to acid and base hydrolysis. ajptonline.com Another investigation observed 5.41% degradation after treatment with 2N HCl at 70°C for one hour and 4.23% degradation with 2N NaOH under similar conditions. impactfactor.org While these studies confirm the potential for hydrolytic degradation, the specific pathway leading to the formation of this compound through hydrolysis is not explicitly detailed in the provided search results. However, it is known that forced degradation under acidic conditions (0.1M HCl) can generate Impurity D through the cleavage of the methylene bridge, although this method also produces other impurities.

Photolytic Degradation Mechanisms of Posaconazole to this compound

The photostability of posaconazole has been a subject of investigation. Exposure to light can induce the decomposition of posaconazole, resulting in the formation of various impurities. Research has shown that the kinetics of photolytic decomposition of posaconazole follows a first-order reaction. researchgate.netnih.gov In one study, significant degradation was observed during photostress studies. ajptonline.com However, another study reported no degradation when posaconazole was exposed to direct sunlight for 24 hours. impactfactor.org These conflicting findings suggest that the conditions of photolytic stress (e.g., intensity, wavelength, and duration of light exposure) are critical factors. While photolysis is a known degradation pathway for posaconazole, the direct formation of this compound as a result of photolytic degradation is not explicitly confirmed in the available literature. ajptonline.comresearchgate.netnih.gov

Stability and Storage Conditions Influencing this compound Generation

The generation of this compound is significantly influenced by stability and storage conditions. daicelpharmastandards.com Exposure to elevated temperatures and light during storage can promote the conversion of posaconazole into its impurities, including Impurity D. daicelpharmastandards.com The drug substance is generally stable at ambient conditions but begins to degrade under prolonged exposure to heat and light. americanpharmaceuticalreview.com

The recommended storage temperature for some posaconazole formulations, such as the injection, is refrigerated at 2-8°C to minimize impurity generation. jddtonline.info This highlights the importance of temperature control in maintaining the quality of the drug product. jddtonline.info The presence of oxygen can also play a role, as posaconazole is susceptible to oxidative degradation. researchgate.netsci-hub.se Therefore, proper packaging, potentially including desiccants and light-resistant containers, is essential to mitigate the formation of degradation impurities like this compound.

Investigation of Process Parameters on this compound Levels

The manufacturing process of posaconazole involves several steps where the formation of Impurity D can occur. The levels of this impurity are closely linked to specific process parameters.

Impact of Temperature and pH on this compound Formation

Temperature is a critical parameter influencing the formation of this compound. During synthesis, strict temperature control is necessary to prevent side reactions and epimerization. For instance, the triazole coupling step is typically carried out at 60–80°C. Deviations from the optimal temperature range can lead to increased impurity levels. Similarly, pH plays a crucial role. The reaction involving the condensation of tetrahydrofuran-based intermediates with triazole derivatives is performed under controlled pH conditions. In the context of degradation, both acidic and basic conditions can promote the formation of impurities. sci-hub.se One study noted that the reaction is carried out at a pH of at least 10, controlled by the addition of a base. google.com

ParameterConditionObservationReference
Temperature60–80°COptimal for triazole coupling step in synthesis.
Temperature70°CUsed in forced degradation studies (acid and base hydrolysis). impactfactor.org
pH≥ 10Controlled pH for a reaction step in synthesis. google.com
pHAcidic (2N HCl)5.41% degradation of posaconazole observed. impactfactor.org
pHBasic (2N NaOH)4.23% degradation of posaconazole observed. impactfactor.org
pHAcidic (0.1M HCl)Can generate Impurity D through methylene bridge cleavage.

Role of Solvents and Reagents in this compound Generation

The choice of solvents and reagents is fundamental in controlling the formation of this compound during synthesis. The triazole coupling reaction, for example, is conducted in the presence of a base like potassium carbonate and in polar aprotic solvents such as dimethylformamide (DMF). The presence of certain reagents can also lead to degradation. For instance, oxidative stress using hydrogen peroxide can lead to the formation of N-oxide impurities and can also generate Impurity D through cleavage of the methylene bridge.

FactorSpecific ExampleRole in Impurity D FormationReference
Solvent Dimethylformamide (DMF)Used as a polar aprotic solvent in the triazole coupling step.
Reagent Potassium CarbonateUsed as a base in the triazole coupling step.
Reagent Hydrogen PeroxideCan generate Impurity D via cleavage of the methylene bridge under oxidative stress.

Effect of Reaction Time and Agitation on this compound Levels

Reaction time is another critical process parameter that influences the level of this compound. Incomplete reactions are a primary source of process-related impurities. Therefore, ensuring sufficient reaction time is crucial for driving the synthesis to completion and minimizing the formation of byproducts like Impurity D.

Synthesis and Preparation Methodologies for Posaconazole Impurity D Reference Standards

Chemical Synthesis Approaches for Posaconazole (B62084) Impurity D

The preparation of Posaconazole Impurity D can be approached through methods that either build the molecule from simpler precursors (total synthesis) or modify the parent Posaconazole molecule or a late-stage intermediate (semi-synthesis).

While comprehensive total synthesis routes specifically targeting this compound are not extensively detailed in published literature, the strategies employed for the synthesis of the core posaconazole structure provide a blueprint. The synthesis of posaconazole often involves a convergent approach where key fragments are prepared separately and then combined. chemicalbook.com A crucial intermediate is the chiral tetrahydrofuran (B95107) (THF) core. chemicalbook.comgoogleapis.com

A plausible, though not explicitly documented, total synthesis for Impurity D would likely involve:

Synthesis of the core structure : Preparation of the (5R-cis)-5-(2,4-Difluorophenyl)-5-((1H-1,2,4-triazol-1-yl)methyl)tetrahydrofuran-3-methanol intermediate.

Coupling Reaction : Reaction of this alcohol intermediate with a suitable formanilide (B94145) derivative to form the final ether linkage.

Semi-synthetic methods, particularly those involving forced degradation of the main Posaconazole active pharmaceutical ingredient (API), are a more direct and commonly referenced approach for generating this compound. This impurity is known to emerge during the manufacturing process from incomplete reactions or as a degradation product under specific stress conditions.

Forced degradation studies are intentionally performed to understand the stability of a drug and to produce the degradation products for characterization. This compound can be generated from the parent drug through pathways like acid-catalyzed hydrolysis or oxidation. For instance, subjecting posaconazole to oxidative stress using reagents like hydrogen peroxide (H₂O₂) can lead to the formation of various degradation products, including Impurity D, through the cleavage of certain molecular bonds. researchgate.net Similarly, treatment with acid (e.g., 0.1M HCl) can also generate the impurity.

The table below summarizes typical conditions used in forced degradation studies of Posaconazole, which can be adapted to generate Impurity D.

Degradation ConditionReagent/MethodTypical ConditionsReference
Oxidative Hydrogen Peroxide (H₂O₂)3% to 30% H₂O₂ solution, heated at 60-70°C for several hours. researchgate.netgoogle.com researchgate.netgoogle.com
Oxidative meta-Chloroperoxybenzoic acid (mCPBA)Reaction in a solvent like dichloromethane (B109758) (DCM) at low temperatures (-15°C to -20°C). researchgate.netresearchgate.net researchgate.netresearchgate.net
Acidic Hydrolysis Hydrochloric Acid (HCl)5N HCl, heated in a water bath at 60°C for 6 hours. researchgate.netresearchgate.net researchgate.netresearchgate.net
Basic Hydrolysis Sodium Hydroxide (NaOH)5N NaOH, heated in a water bath at 60°C for 6 hours. researchgate.netresearchgate.net researchgate.netresearchgate.net
Thermal Dry HeatHeating of tablet powder at 80°C for 24 hours. researchgate.netresearchgate.net researchgate.netresearchgate.net
Photolytic Light ExposureExposure to a total illumination of at least 1.2 million lux hours. researchgate.netresearchgate.net researchgate.netresearchgate.net

Isolation and Purification Techniques for this compound

Following its generation, either as a byproduct of synthesis or through intentional degradation, this compound must be isolated and purified to a high degree to serve as a reference standard.

Preparative High-Performance Liquid Chromatography (HPLC) is the predominant technique for isolating and purifying posaconazole impurities. researchgate.netresearchgate.net This method allows for the effective separation of the impurity from the parent drug and other related substances present in the mixture.

The process typically involves scaling up an analytical HPLC method. A reversed-phase HPLC approach is commonly utilized for this purpose. researchgate.net A sample containing a mixture of posaconazole and its impurities is repeatedly injected onto a preparative chromatography column, and the fraction corresponding to the retention time of Impurity D is collected. researchgate.netgoogle.com The collected fractions are then combined, and the solvent is removed to yield the isolated compound.

Key parameters for the successful isolation of posaconazole impurities using preparative liquid chromatography are outlined in the table below.

ParameterSpecificationPurposeReference
System Agilent preparative liquid chromatography systemHigh-throughput purification researchgate.net
Column X-Bridge OBD C18 Preparative Column (250 mm x 19 mm, 5µm)Stationary phase for separation researchgate.net
Mobile Phase Mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile)Eluent to carry the sample through the column chinjmap.com
Flow Rate Typically higher than analytical scale, e.g., 4 mL/minTo process larger sample volumes researchgate.net
Detection UV detector at a specific wavelength (e.g., 262 nm)To monitor the elution of compounds and identify the target peak researchgate.net
Fraction Collection Based on the retention time of the target impurity peakTo collect the purified compound researchgate.netgoogle.com

After isolation via preparative chromatography, the collected fractions containing this compound are typically concentrated. The final step to obtain a solid, high-purity reference standard is often crystallization. While specific crystallization protocols for this compound are not detailed in the literature, general techniques applied to similar small molecules are applicable.

One common method is slow evaporation . In this technique, the purified impurity is dissolved in a suitable solvent or solvent mixture to create a saturated solution. The solution is then allowed to stand, often at a controlled temperature (e.g., 4°C), permitting the solvent to evaporate slowly. sci-hub.se This process encourages the formation of well-ordered, high-purity crystals. sci-hub.se

The choice of solvent is critical and would need to be determined empirically to find a system in which the impurity has moderate solubility. After crystal formation, they are typically isolated by filtration and dried, yielding the final reference standard. While techniques like liquid-assisted grinding and reaction crystallization have been used for posaconazole cocrystals, their direct application to purifying this specific impurity is not documented. ul.ie

Advanced Analytical Strategies for Characterization and Quantification of Posaconazole Impurity D

Chromatographic Techniques for Posaconazole (B62084) Impurity D Analysis

Chromatography is the cornerstone of pharmaceutical analysis for impurity profiling. Due to the structural similarity between Posaconazole and its impurities, highly efficient separation techniques are necessary. Methodologies such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for the analysis of Posaconazole Impurity D and its potential precursors. The selection of a specific technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and stereochemistry.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Posaconazole and its related substances. The development of a stability-indicating HPLC method is crucial, as it must be able to separate the API from its impurities and any degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, heat, or light exposure ajptonline.com.

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness ijrpr.comnih.gov. For Posaconazole and its impurities, validated methods demonstrate high linearity, with correlation coefficients (r²) often exceeding 0.999, ensuring that the test results are directly proportional to the analyte concentration researchgate.net.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical method for the routine quality control and stability testing of Posaconazole and its impurities, including Impurity D. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

Numerous stability-indicating RP-HPLC methods have been developed to resolve Posaconazole from its process-related and degradation impurities . These methods typically utilize C8 or C18 columns and a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol ijrpr.comchemrj.orgnih.gov. Detection is commonly performed using a photodiode array (PDA) or UV detector at a wavelength where both Posaconazole and its impurities exhibit significant absorbance, often around 260 nm ijrpr.comresearchgate.netnih.gov. Gradient elution is frequently employed to achieve optimal separation of all related substances, which may have a wide range of polarities rasayanjournal.co.in. The resolution between Posaconazole and its impurities in these developed methods is typically found to be greater than 2.0, indicating a complete and successful separation .

Table 1: Examples of RP-HPLC Conditions for Posaconazole Impurity Analysis
ParameterMethod 1 Method 2 ijrpr.comMethod 3 chemrj.orgMethod 4 nih.gov
Stationary Phase (Column) Inertsil ODS-3V C18 (150 x 4.6 mm, 5 µm)Inersil ODS-2 (250 x 4.6 mm, 5.0 µm)Zorbax SBC18 (250 x 4.6 mm, 5 µm)Shim-pack C8 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient: Acetonitrile and BufferGradient: Acetonitrile and Phosphate Buffer (pH 3.0)Gradient: Methanol, Acetonitrile, and Buffer (pH 3.5)Isocratic: Methanol and Water (75:25 v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min1.0 mL/min
Detection Wavelength 260 nm260 nm262 nm260 nm
Column Temperature 25°C30°C40°C25°C

While RP-HPLC is the standard for Posaconazole analysis, Normal-Phase (NP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) represent alternative strategies that could be applied for specific separation challenges. NP-HPLC, which uses a polar stationary phase and a non-polar mobile phase, is particularly effective for separating non-polar compounds or isomers. HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a high concentration of an organic solvent and a small amount of aqueous solvent in the mobile phase. It is well-suited for the separation of highly polar compounds that are poorly retained in reverse-phase mode. Although specific applications of NP-HPLC or HILIC for this compound are not widely documented in the literature, these techniques offer potential avenues for resolving co-eluting impurities or for orthogonal testing to confirm peak purity.

Posaconazole has four chiral centers, which gives rise to 16 possible stereoisomers researchgate.netnih.gov. The specific stereoisomer used as the active ingredient is the (3R,5R) configuration within the furan ring. This compound, N-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)formamide, also possesses these chiral centers. As different stereoisomers can have varied pharmacological and toxicological profiles, regulatory authorities require strict control over the chiral purity of the API google.com.

Chiral chromatography is essential for separating and quantifying the stereoisomeric impurities of Posaconazole. A significant challenge is the separation of all potential stereoisomers in a single analytical run researchgate.net. Advanced techniques such as multiple heart-cutting chiral-chiral two-dimensional liquid chromatography (2D-LC) have been developed to address this complexity. One such method successfully separated twelve related stereoisomers of Posaconazole using a combination of three chiral columns with immobilized polysaccharide stationary phases (Chiralpak IB, IC, and IF3) researchgate.netnih.gov. This 2D-LC system demonstrates the high-resolution capacity required to ensure the enantiomeric purity of Posaconazole and, by extension, to characterize and control stereoisomers like Impurity D.

Due to its high molecular weight and low volatility, this compound is not suitable for direct analysis by Gas Chromatography (GC). However, GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful and highly sensitive technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, the application of GC is relevant for monitoring potential genotoxic impurities (PGIs) that may be present as precursors or intermediates in the synthetic route mdpi.com.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for both achiral and chiral separations in the pharmaceutical industry. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique offers several advantages, including faster separations, higher efficiency, and a significant reduction in the consumption of organic solvents, making it an environmentally sustainable or "green" technology .

Given its effectiveness in separating stereoisomers, SFC is particularly well-suited for the chiral analysis and purification of compounds like Posaconazole and its impurities. The application of preparative SFC has been demonstrated for isolating trace impurities from a commercial triazole fungicide that also contains several stereoisomers . This workflow, involving initial analysis followed by targeted preparative isolation, could be directly applicable to obtaining pure standards of this compound for structural elucidation and toxicological studies. Therefore, SFC represents a potent and efficient strategy for both the analytical characterization and preparative isolation of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

Spectroscopic and Spectrometric Techniques for Structural Elucidation of this compound

A combination of spectroscopic and spectrometric methods is indispensable for the complete structural elucidation of this compound. These techniques provide complementary information regarding the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural confirmation of organic molecules, including pharmaceutical impurities. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complete chemical structure of this compound.

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and fundamental insights into the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related posaconazole impurity, deshydroxy posaconazole, ¹H NMR spectral data revealed key signals including aromatic protons and specific methylene (B1212753) and methine groups, which were instrumental in confirming its structure. While specific ¹H NMR data for this compound is not detailed in the provided search results, the analysis would similarly involve the interpretation of chemical shifts, signal integrations, and multiplicity patterns to identify the various proton environments within the molecule.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule and information about their chemical environment (e.g., alkyl, aromatic, carbonyl). For deshydroxy posaconazole, the ¹³C NMR spectrum showed a range of signals corresponding to the different carbon atoms in the molecule, from aliphatic carbons to those in the aromatic rings. A similar approach would be applied to this compound, where the chemical shifts of the carbon signals would be analyzed to confirm the carbon framework of the impurity.

Illustrative ¹H and ¹³C NMR Data for a Related Posaconazole Impurity (Deshydroxy Posaconazole)

¹H NMR (CDCl₃) Chemical Shift (δ ppm) Multiplicity Assignment
Aromatic Protons8.11 - 6.76mAr-H
Methylene Protons4.67 - 3.21mCH₂
Methine Protons3.80 - 2.04mCH
Methyl Protons0.88tCH₃
¹³C NMR (CDCl₃) Chemical Shift (δ ppm)
Aromatic Carbons164.54 - 104.66
Aliphatic Carbons84.12 - 10.20

This table is based on data for deshydroxy posaconazole and is for illustrative purposes.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity between atoms in complex molecules like this compound. researchgate.netnih.gov These techniques provide through-bond and through-space correlations, which are essential for assembling the complete molecular structure. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would be used to trace out the spin systems within the molecule, for example, identifying adjacent protons in the aliphatic chains and aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net This is a powerful tool for assigning carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This information is vital for determining the stereochemistry and conformation of the molecule.

Through the combined interpretation of these 2D NMR spectra, a comprehensive and unambiguous structural assignment of this compound can be achieved. researchgate.netnih.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net For this compound, with a reported molecular formula of C₂₁H₂₀F₂N₄O₃, HRMS would be used to confirm this composition by matching the experimentally measured accurate mass with the theoretical mass calculated from the atomic weights of the constituent elements. pharmaffiliates.com This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

This compound Molecular Information

Attribute Value
CAS Number 357189-97-0
Molecular Formula C₂₁H₂₀F₂N₄O₃
Molecular Weight 414.41 g/mol

Data sourced from multiple references. pharmaffiliates.com

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis to probe the fragmentation pathways of a molecule. ijcap.in In a typical MS/MS experiment, a precursor ion corresponding to the molecule of interest (in this case, the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. ijcap.in

The fragmentation pattern is a unique "fingerprint" of the molecule and provides valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are connected. For posaconazole and its metabolites, MS/MS has been used to identify characteristic fragment ions. nih.govnih.gov For instance, the fragmentation of posaconazole often involves the loss of water and the formation of specific product ions. nih.gov A similar analysis of this compound would involve identifying its characteristic fragmentation pathways to confirm its structure and differentiate it from the parent drug and other impurities.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule. By measuring the vibrations of bonds within the molecular structure, these methods provide a unique spectral fingerprint.

Infrared (IR) Spectroscopy works by passing infrared radiation through a sample and measuring the amount of radiation absorbed at specific wavenumbers. These absorptions correspond to the vibrational frequencies of the bonds in the molecule. For Posaconazole and its impurities, IR spectroscopy is instrumental in confirming the presence of key functional groups. While specific data for Impurity D is not publicly detailed, analysis of related oxidative degradation impurities of Posaconazole, such as N-oxides, demonstrates the utility of this technique. rasayanjournal.co.in The primary absorption bands can identify groups like hydroxyl (-OH), carbonyl (-C=O), ether (C-O), and aromatic rings (C=C), which are characteristic of the core structure of Posaconazole and its derivatives. rasayanjournal.co.inimpactfactor.org

The table below illustrates typical IR absorption bands identified in the analysis of Posaconazole N-oxide impurities, which serves as an example of how functional groups in a related impurity can be characterized. rasayanjournal.co.in

Functional GroupAbsorption Band (cm⁻¹)Vibrational Mode
-O-H3600-3200Stretching
Aromatic C-H3100-3000Stretching
-C=O1750-1650Stretching
Aromatic -C=C1600-1450Stretching
C-O (Ether)1300-1000Stretching
-C-F1400-1000Stretching

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). The resulting shift in the energy of the scattered light provides information about the vibrational modes of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon skeleton and aromatic rings. In the context of Posaconazole, Raman spectroscopy has been effectively used to differentiate between its polymorphic forms, such as Form I and the hydrate Form-S, by identifying distinct peaks and shifts in their spectra. mdpi.comnih.gov For instance, pronounced differences are observed in the spectral ranges of 729–745 cm⁻¹ and 1382–1402 cm⁻¹. mdpi.com This capability would be directly applicable to characterizing the unique structural features of this compound, provided a reference standard is available. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Chromophore Characterization of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique used to measure the amount of light absorbed by a sample at specific wavelengths. This absorption is dependent on the presence of chromophores—parts of a molecule responsible for its color, or more broadly, its absorption of UV or visible light.

For Posaconazole and its impurities, the aromatic rings and conjugated systems within their structures act as chromophores. Studies on Posaconazole have determined its maximum absorbance (λmax) to be around 260-262 nm in methanol, which is used for its quantification via High-Performance Liquid Chromatography (HPLC) with a UV detector. researchgate.netdoaj.orgnih.gov It is anticipated that this compound, likely sharing a similar core chromophoric structure, would exhibit absorbance in the same region.

UV-Vis spectroscopy, when coupled with HPLC, is a cornerstone for the quantification of impurities. The method's validation according to International Council for Harmonisation (ICH) guidelines involves assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov A validated HPLC-UV method allows for the routine monitoring of Impurity D levels in bulk drug and finished products.

The following table summarizes typical validation parameters for a UV spectrophotometric method developed for Posaconazole, which would be analogous to a method for quantifying this compound. doaj.orgnih.gov

ParameterTypical Value/Range
Wavelength (λmax)~262 nm
Linearity Range2-25 µg/mL
Correlation Coefficient (r²)>0.999
Limit of Detection (LOD)~0.24 µg/mL
Limit of Quantification (LOQ)~0.74 µg/mL
Accuracy (% Recovery)98-102%

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure of this compound (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. This technique has been used to characterize different crystalline forms (polymorphs and solvates) of Posaconazole itself. nih.govnih.gov

The application of X-ray crystallography to this compound is contingent upon the successful isolation and crystallization of the impurity into a single crystal of suitable quality. If achieved, this analysis would provide an unambiguous structural elucidation, confirming its molecular connectivity and spatial arrangement. This is particularly crucial for impurities where the stereochemistry could have a significant impact on its toxicological profile. While no specific crystallographic data for this compound is publicly available, the technique remains the gold standard for absolute structure confirmation in pharmaceutical analysis. mdpi.com

Hyphenated Techniques for Comprehensive Profiling of this compound

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer superior analytical power for impurity profiling. They provide both quantitative data and structural information, often from a single analysis, and are essential for identifying and quantifying unknown or trace-level impurities. nih.govnih.govnih.gov

LC-MS/MS for Trace Level Detection and Quantification of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for the sensitive and selective quantification of pharmaceutical compounds and their impurities in complex matrices. nih.gov The technique couples the powerful separation capabilities of HPLC or Ultra-Performance Liquid Chromatography (UPLC) with the high specificity and sensitivity of a tandem mass spectrometer. nih.gov

In this method, this compound is first separated from Posaconazole and other related substances on a chromatographic column. The eluent is then introduced into the mass spectrometer, where the impurity is ionized and fragmented. By monitoring a specific precursor-to-product ion transition (a technique known as Multiple Reaction Monitoring or MRM), the instrument can detect and quantify the impurity with exceptional selectivity, even at very low concentrations. uni-muenchen.de LC-MS/MS methods for Posaconazole have been developed with lower limits of quantification in the nanogram per milliliter (ng/mL) range, demonstrating the technique's suitability for trace analysis. nih.gov

The table below presents typical performance characteristics of an LC-MS/MS method for Posaconazole quantification, which are representative of the performance expected for an assay targeting this compound. nih.govnih.gov

ParameterTypical Value/Range
Linearity Range5 - 5000 ng/mL
Lower Limit of Quantification (LLOQ)0.014 - 5 ng/mL
Inter-run Accuracy (% Bias)-4.6% to +2.8%
Inter-run Precision (% CV)2.3% to 8.7%

GC-MS for Volatile Impurities or Derivatized this compound (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the analysis of volatile and thermally stable compounds. While large, non-volatile molecules like Posaconazole and many of its degradation impurities are not directly suitable for GC analysis, the technique is highly relevant for detecting volatile process-related impurities, such as residual solvents or certain starting materials and intermediates. mdpi.com

A sensitive GC-MS/MS method has been specifically developed to quantify potential genotoxic impurities (PGIs), such as alkyl halides, in Posaconazole at trace levels (ppm). mdpi.com If this compound were a volatile compound or could be chemically modified (derivatized) to become volatile, GC-MS would be an appropriate and highly sensitive technique for its analysis. The applicability of GC-MS is therefore dependent on the specific chemical properties of Impurity D.

LC-NMR for Online Structural Elucidation of this compound (if applicable)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a sophisticated hyphenated technique that directly couples an HPLC separation system with an NMR spectrometer. This allows for the acquisition of NMR spectra of impurities as they elute from the HPLC column, enabling structural elucidation without the need for prior isolation. nih.gov

This technique is particularly valuable for identifying unknown degradation products or process impurities in complex mixtures. Studies on Posaconazole have successfully used LC-MS/MS in conjunction with NMR to unambiguously elucidate the structures of novel degradation products, such as N-oxides formed under oxidative stress. nih.govresearchgate.net Should the structure of this compound be unknown or require definitive confirmation, LC-NMR would be a powerful, albeit specialized, tool to achieve this directly from a mixture, bypassing the often-challenging step of isolating the impurity in sufficient quantity and purity for offline NMR analysis. nih.gov

Analytical Method Validation for this compound Quantification (ICH Q2(R1))

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. For the quantification of this compound, method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. ijrpr.comchemrj.orgnih.gov This process ensures the reliability of the data generated for the impurity. The validation encompasses a series of tests to evaluate the method's performance characteristics, including specificity, linearity, range, accuracy, precision, detection and quantification limits, and robustness. ijrpr.commdpi.com

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the main compound (Posaconazole), other impurities, degradation products, or matrix components. ijrpr.comich.org For this compound, the specificity of a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), is established by demonstrating that its peak is well-resolved from Posaconazole and other known process-related impurities. researchgate.net

To confirm specificity, several analytical steps are taken:

Blank and Placebo Analysis: Injections of a blank solution (diluent) and a placebo sample are performed to ensure no interfering peaks are present at the retention time of this compound. ijrpr.com

Spiked Sample Analysis: A sample of the Posaconazole drug substance is spiked with a known amount of this compound and other related substances. The resulting chromatogram must show distinct and well-separated peaks, with a resolution of greater than 2.0 between adjacent peaks being a common acceptance criterion. scirp.org

Forced Degradation Studies: Posaconazole is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method must be able to separate this compound from any degradants formed, thus proving its stability-indicating nature. researchgate.net

Peak purity analysis, often using a Photo Diode Array (PDA) detector, is also employed to confirm that the chromatographic peak of this compound is spectrally homogeneous and not co-eluting with other substances. ijrpr.com

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. nih.gov

For impurity quantification, the range is typically established from the Limit of Quantification (LOQ) to 120% or 150% of the specification limit for that impurity. ajptonline.com To determine linearity, a series of solutions of this compound are prepared at different concentrations and analyzed. A calibration curve is then constructed by plotting the peak area response against the concentration. ijrpr.com The relationship is assessed using linear least-squares regression analysis. ijrpr.com A high correlation coefficient (r²) value, typically greater than 0.999, is required to demonstrate linearity. scirp.org

Table 1: Example Linearity Data for a Posaconazole Impurity (Note: This table is illustrative, based on typical data for related substances of Posaconazole, as specific data for Impurity D is not detailed in the provided sources.)

Concentration LevelConcentration (µg/mL)Mean Peak Area
LOQ0.051500
50%0.257500
80%0.4012000
100%0.5015000
120%0.6018000
150%0.7522500
Correlation Coefficient (r²) >0.999

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined through recovery studies by spiking the drug product matrix with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). ijrpr.comajptonline.com The percentage recovery of the impurity is then calculated. Acceptance criteria for recovery are usually within a range of 80% to 120%. scirp.org

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

Repeatability (Method Precision): This is the precision under the same operating conditions over a short interval. It is assessed by performing at least six replicate measurements of a sample spiked with this compound at the target concentration. ijrpr.com

Intermediate Precision (Ruggedness): This evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment. ijrpr.com

The precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. A %RSD of not more than 10% for impurity analysis is often considered acceptable. ijrpr.com

Table 2: Illustrative Accuracy and Precision Data for a Posaconazole Impurity (Note: This table is illustrative, based on typical validation data for related substances of Posaconazole.)

Validation ParameterLevelAcceptance CriteriaTypical Result
Accuracy (% Recovery) LOQ80-120%98.5%
100%90-110%101.2%
150%90-110%100.5%
Precision (% RSD) Repeatability (n=6)NMT 10.0%1.5%
Intermediate Precision (n=6)NMT 10.0%2.1%

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chemrj.org

These limits are crucial for demonstrating the sensitivity of a method for impurity analysis. They can be determined by several approaches, including:

Visual Evaluation: Determining the minimum concentration at which the analyte can be reliably detected.

Signal-to-Noise Ratio: The LOD is commonly established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. scirp.orgajptonline.com

Standard Deviation of the Response and the Slope: Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. globalresearchonline.net

For genotoxic or other highly potent impurities, the method must be sensitive enough to detect and quantify them at very low levels, often in the parts per million (ppm) range relative to the API. mdpi.comtandfonline.com For instance, studies on other Posaconazole impurities have established LOD and LOQ values well below 0.05% of the standard analyte concentration. scirp.org

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov It provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness is tested by intentionally varying parameters such as:

Flow rate of the mobile phase (e.g., ±0.1 or ±0.2 mL/min) ijrpr.comajptonline.com

Column temperature (e.g., ±5°C) ijrpr.comchemrj.org

pH of the mobile phase buffer (e.g., ±0.2 units) ijrpr.com

Organic composition of the mobile phase (e.g., ±2% absolute) chemrj.org

The system suitability parameters, such as peak resolution and tailing factor, are evaluated under these varied conditions to ensure they remain within acceptable limits. ijrpr.com

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, and instruments. It is often assessed as part of intermediate precision. ijrpr.comscirp.org

Control Strategies and Mitigation Approaches for Posaconazole Impurity D

Process Analytical Technology (PAT) Applications for In-Process Control of Posaconazole (B62084) Impurity D

Process Analytical Technology (PAT) offers real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs) during the manufacturing process. For Posaconazole Impurity D, PAT can be instrumental in its in-process control.

Detailed Research Findings:

While specific PAT applications for direct in-process control of this compound are not extensively detailed in publicly available literature, the principles of PAT can be applied. Techniques such as in-line High-Performance Liquid Chromatography (HPLC) or near-infrared (NIR) spectroscopy could be implemented to monitor the formation of Impurity D during key synthesis or purification steps. By providing real-time data, these technologies would enable immediate process adjustments if impurity levels deviate from the established control space, thus preventing its propagation into the final active pharmaceutical ingredient (API).

Table 1: Potential PAT Applications for this compound Control

PAT ToolApplication Point in ProcessParameter MonitoredPotential Action
In-line HPLCDuring synthesis/crystallizationConcentration of this compoundAdjust reaction time, temperature, or reagent stoichiometry
NIR SpectroscopyRaw material testing & reaction monitoringIdentification and quantification of precursors or Impurity DReject non-conforming materials; modify process parameters
Raman SpectroscopyPolymorph monitoringConversion between different solid-state formsControl crystallization conditions to favor the desired stable form

Design of Experiments (DoE) for Optimizing Posaconazole Synthesis to Minimize Impurity D

Design of Experiments (DoE) is a powerful statistical tool used to systematically understand the relationship between process inputs and outputs. scielo.br It is a cornerstone of the Quality by Design (QbD) paradigm and is essential for developing a robust manufacturing process that minimizes the formation of impurities like this compound. scielo.brresearchgate.net

Detailed Research Findings:

DoE methodologies, such as factorial or response surface designs, can be employed to investigate the impact of various process parameters on the level of this compound. scielo.brbrjac.com.br By systematically varying factors like reaction temperature, pH, reagent concentration, and reaction time, a design space can be established where the formation of Impurity D is consistently minimized. researchgate.netajchem-a.com For instance, studies have shown that understanding the origin mechanism of chiral impurities in posaconazole synthesis allows for process optimization and the establishment of appropriate control strategies. researchgate.netresearchgate.net A well-designed DoE can identify critical process parameters that have a significant impact on impurity formation and define their optimal ranges. scielo.br

Table 2: Example of a DoE Approach for Minimizing this compound

Factors (Input Variables)LevelsResponses (Output Variables)
Temperature (°C)Low, Medium, HighThis compound Level (%)
pHAcidic, Neutral, BasicYield of Posaconazole (%)
Reaction Time (hours)Short, Medium, LongOverall Impurity Profile
Reagent Molar Ratio1:1, 1:1.2, 1:1.5

Excipient Compatibility Studies Relevant to this compound Formation

Excipients are integral components of a drug product, but they can also interact with the active pharmaceutical ingredient, potentially leading to the formation of degradation products. nih.gov Therefore, comprehensive excipient compatibility studies are crucial.

Detailed Research Findings:

Studies have shown that posaconazole is susceptible to oxidative degradation. americanpharmaceuticalreview.comsci-hub.se Therefore, excipients with oxidizing potential or those containing reactive impurities, such as peroxides in povidone, could contribute to the formation of degradation products. nih.gov Compatibility studies involve mixing posaconazole with individual excipients and storing the mixtures under accelerated stability conditions (e.g., elevated temperature and humidity). rjpn.org The samples are then analyzed at various time points to detect any increase in Impurity D or the appearance of new degradation products. A study on a posaconazole oral solution found that the chosen excipients were compatible, with no significant increase in the impurity profile observed. rjpn.org

Table 3: Excipient Compatibility Screening for Posaconazole

Excipient CategoryExample ExcipientsPotential Interaction with Posaconazole
Fillers/DiluentsMicrocrystalline Cellulose, LactoseMay contain reactive impurities nih.gov
BindersPovidone, Hydroxypropyl CellulosePotential for peroxide impurities nih.gov
SolubilizersPolysorbate 80, HP-β-CDCan influence stability in solution rjpn.org
Buffering AgentsCitric Acid, Sodium PhosphatepH can affect degradation pathways jddtonline.info

Packaging Material Interactions and Their Influence on this compound Levels

The primary packaging system plays a critical role in protecting the drug product from environmental factors such as light, moisture, and oxygen, which can all contribute to degradation and impurity formation.

Detailed Research Findings:

Given posaconazole's susceptibility to oxidative and photolytic degradation, the choice of packaging is critical. americanpharmaceuticalreview.comajptonline.com Studies have indicated that rigorous packaging, potentially including desiccants and light-resistant containers, is necessary. Leachables and extractables from the packaging components can also interact with the drug substance. Therefore, studies must be conducted to ensure that no harmful substances migrate from the container closure system into the drug product, and that the packaging provides adequate protection to maintain the stability of posaconazole and control the levels of Impurity D throughout the product's shelf life.

Good Manufacturing Practice (GMP) Considerations for this compound Control

Good Manufacturing Practices (GMP) provide the framework for ensuring that drug products are consistently produced and controlled to the quality standards appropriate for their intended use. canada.ca The control of impurities is a central tenet of GMP. pharmuni.com

Detailed Research Findings:

GMP requires that all manufacturing processes are clearly defined, validated, and systematically reviewed. canada.ca For this compound, this means that the manufacturing process for the API must be robust and consistently operate within its validated parameters to minimize the formation of this impurity. This includes the control of raw materials, equipment, premises, and the training of personnel. canada.ca Regulatory guidelines from bodies like the FDA, EMA, and the International Council for Harmonisation (ICH) provide specific guidance on the qualification and control of impurities. pharmuni.comgmpinsiders.com

Key GMP Considerations for Impurity Control:

Process Validation: Demonstrating that the manufacturing process consistently produces API meeting its pre-determined specifications for impurities.

Change Control: A formal system for evaluating and documenting any changes to the process that could impact the impurity profile.

Deviation and Investigation: A thorough investigation of any batch that fails to meet the specification for this compound to identify the root cause and implement corrective and preventive actions (CAPAs).

Supplier Qualification: Ensuring that the manufacturers of starting materials and intermediates have adequate quality systems in place. canada.ca

Impurity Trending and Stability Monitoring of this compound in Drug Substance and Product

A robust stability testing program is essential for monitoring the levels of this compound over time and establishing the shelf-life of both the drug substance and the drug product. daicelpharmastandards.compharmuni.com

Detailed Research Findings:

Stability studies are conducted under various storage conditions (e.g., long-term, intermediate, and accelerated) as prescribed by ICH guidelines. ich.orgsciensage.info These studies are designed to detect any changes in the physical, chemical, and microbiological properties of the drug substance and product. sciensage.info For this compound, this involves using a validated, stability-indicating analytical method, typically HPLC, to quantify its levels at specific time points. ajptonline.com The data from these studies are used to establish a shelf-life and recommended storage conditions. europa.eu

Forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis, are also performed to understand the degradation pathways and to demonstrate the specificity of the analytical method. sci-hub.seajptonline.com Studies have shown that posaconazole degrades under oxidative, thermal, and photolytic stress. ajptonline.com One study identified four major degradation products under heat stress, with Impurity D being one of them, formed through an oxidative cleavage pathway. americanpharmaceuticalreview.com

Table 4: Typical Stability Protocol for Posaconazole

Study TypeStorage ConditionsTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
Forced DegradationAcid, Base, Oxidation, Heat, LightTo demonstrate degradation pathways

Impurity trending involves the routine monitoring and statistical analysis of impurity levels in batches over time. This proactive approach can help identify any shifts or trends in the manufacturing process that might lead to an increase in Impurity D levels, allowing for timely intervention. pharmuni.com

Regulatory Landscape and Quality Standards Pertaining to Posaconazole Impurity D

Interpretation and Application of ICH Guidelines (Q3A, Q3B, Q3C, Q3D, M7) to Posaconazole (B62084) Impurity D

The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines that are globally recognized for ensuring the quality of pharmaceuticals. Several of these guidelines are directly applicable to the control of Posaconazole Impurity D.

ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products):

These guidelines establish a framework for the identification, qualification, and control of impurities. They introduce thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. premier-research.com For this compound, which is a specified impurity, its level must be controlled within the limits defined by these guidelines. For an impurity to be considered qualified, its safety must be established. Levels of this compound in commercial batches are expected to be maintained below 0.1%, in compliance with ICH Q3A/B guidelines. Any specified impurity present at a level greater than the identification threshold must be structurally characterized. asianpubs.orglongdom.org

Interactive Table: ICH Q3A/Q3B Thresholds for Impurities

This table illustrates the general thresholds; specific limits for Posaconazole would be based on its maximum daily dose.

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ICH Q3C (Impurities: Guideline for Residual Solvents):

While this compound is an organic impurity, not a residual solvent, the synthesis of Posaconazole may involve various solvents. ICH Q3C classifies residual solvents based on their risk to human health and sets permissible daily exposure (PDE) limits. The manufacturing process for Posaconazole must ensure that any solvents used are controlled according to these guidelines, as their presence could potentially contribute to side reactions or degradation pathways leading to impurity formation. For instance, the manufacturing process for some Posaconazole products explicitly states that no Class 1 solvents are utilized. geneesmiddeleninformatiebank.nl

ICH Q3D (Guideline for Elemental Impurities):

This guideline establishes limits for elemental impurities in drug products. Similar to ICH Q3C, the focus is not on organic impurities like this compound. However, catalysts or reagents used in the synthesis of Posaconazole could introduce elemental impurities. A risk assessment must be performed to evaluate the potential presence of these impurities in the final product and ensure they are below the established PDE. Regulatory submissions for Posaconazole products often include an assessment confirming that no Class 1, 2A, 2B, or 3 elements are intentionally added during manufacturing. geneesmiddeleninformatiebank.nl

ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities):

ICH M7 provides a framework for assessing and controlling impurities that have the potential to be mutagenic and, therefore, carcinogenic. ich.orgeuropa.eu This is particularly critical for impurities that are structurally alerting for genotoxicity. The guideline recommends a Threshold of Toxicological Concern (TTC) of 1.5 µg per person per day for a lifetime exposure to a genotoxic impurity. mdpi.com

For Posaconazole, certain process-related impurities, such as specific alkyl halides, have been identified as potentially genotoxic impurities (PGIs). mdpi.comresearchgate.net These are classified as Class 3 impurities under ICH M7. mdpi.com A risk assessment for this compound would involve an in silico structural analysis to predict potential mutagenicity. If a structural alert is identified, further testing (e.g., a bacterial reverse mutation assay, or Ames test) would be required. toxhub-consulting.com If the impurity is found to be mutagenic, its control to the TTC level is necessary to mitigate carcinogenic risk. ich.orgmdpi.com

Pharmacopoeial Monographs and Requirements for this compound Control (e.g., USP, EP, BP)

As of recent assessments, Posaconazole is not described in the European Pharmacopoeia (Ph. Eur.). geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl Therefore, manufacturers typically establish in-house specifications for the active substance and its impurities. geneesmiddeleninformatiebank.nl These specifications must be justified and are reviewed by regulatory authorities. The United States Pharmacopeia (USP) and British Pharmacopoeia (BP) are also key references, and while a specific monograph for this compound may not be present, the general chapters on impurities in drug substances and products provide the guiding principles for its control. asianpubs.orglongdom.org

The specifications for the finished product include tests and acceptance criteria for degradation products. geneesmiddeleninformatiebank.nl For example, stability studies on Posaconazole tablets have shown an increase in total impurities under accelerated conditions, which necessitates robust analytical methods and appropriate limits in the product specification. geneesmiddeleninformatiebank.nl Pharmacopoeias provide the framework for validating these analytical methods (as per ICH Q2) to ensure they are suitable for their intended purpose, which includes accurately quantifying impurities like this compound. mdpi.com

Quality by Design (QbD) Principles for this compound Control Strategy Development

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control. iajps.com For this compound, QbD principles are applied to develop a robust control strategy that ensures consistent quality. researchgate.net

The process begins with defining a Quality Target Product Profile (QTPP) and identifying Critical Quality Attributes (CQAs). iajps.com The level of this compound is a CQA because it can impact the purity and safety of the drug product. iajps.com

Key steps in applying QbD for impurity control include:

Risk Assessment: Identifying process parameters that could affect the formation of this compound. This includes factors in the synthesis and degradation pathways. iajps.comresearchgate.net

Design of Experiments (DoE): Systematically studying the identified process parameters to understand their impact on the formation of the impurity. For example, studies might investigate how temperature, pH, and reagent concentrations influence the yield of Impurity D. researchgate.netimpactfactor.org

Design Space Development: Establishing a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. acs.org Operating within this design space ensures that the level of this compound remains below its acceptance limit.

Control Strategy: Implementing a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. iajps.com This includes controls on raw materials, in-process controls, and final product specifications. An informatics platform can be used to manage the data and visualize the process, aiding in the development of this strategy. technologynetworks.com

For Posaconazole, QbD has been applied to the development of analytical methods, such as RP-HPLC, to ensure they are robust and reliable for routine quality control, including the monitoring of impurities. researchgate.netimpactfactor.orgglobalresearchonline.net

Risk Assessment Methodologies for this compound

Risk assessment is a cornerstone of modern pharmaceutical quality management and is integral to the control of impurities. For this compound, risk assessment methodologies are used to understand and mitigate the risks associated with its formation and presence in the final product.

The primary risk assessment process involves:

Risk Identification: Determining the potential sources of this compound. This includes identifying specific reaction steps in the synthesis where it might form as a byproduct (e.g., incomplete reactions) or conditions during storage that might lead to its formation as a degradant (e.g., exposure to acid or oxidation). asianpubs.org

Risk Analysis: Evaluating the probability of the impurity forming and the severity of its potential impact. This involves analyzing process data and, if necessary, conducting forced degradation studies to understand the degradation pathways of Posaconazole.

Risk Evaluation: Comparing the identified and analyzed risk against given risk criteria. For Impurity D, this means evaluating its level against the qualification thresholds set by ICH guidelines. premier-research.com

Risk Control: Implementing measures to reduce or eliminate the risk. This could involve optimizing the synthetic process to minimize the formation of the impurity, establishing appropriate storage conditions, and setting a specification limit for its release. researchgate.net

A crucial component of the risk assessment for any impurity is evaluating its potential for genotoxicity, as guided by ICH M7. mdpi.comacs.org For this compound, this involves a toxicological assessment, often starting with computational (in silico) models to predict DNA reactivity. researchgate.nettoxhub-consulting.com If a risk is identified, a control strategy is developed to ensure the impurity level is below the Threshold of Toxicological Concern (TTC). researchgate.net

Interactive Table: Compound Names Mentioned

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Future Research Directions and Emerging Methodologies for Posaconazole Impurity D Studies

Application of Artificial Intelligence and Machine Learning in Predicting Posaconazole (B62084) Impurity D Formation

The integration of Artificial Intelligence (AI) and Machine Learning (ML) into pharmaceutical development is set to revolutionize impurity management. chemical.aiispe.orgamazonaws.com For Posaconazole Impurity D, AI and ML models can be trained on existing chemical reaction data to predict the likelihood of its formation under various synthetic conditions.

Key Applications:

Predictive Modeling: AI algorithms can analyze vast datasets from chemical reactions to identify patterns and correlations that lead to the formation of this compound. amazonaws.com This predictive capability can help chemists proactively adjust reaction parameters to minimize the generation of this impurity. chemical.ai

Reaction Optimization: ML models can be employed to optimize the synthesis of Posaconazole by suggesting reaction conditions that favor the formation of the active pharmaceutical ingredient (API) while minimizing the yield of Impurity D. ispe.org

In-silico Impurity Elucidation: In cases where novel impurities are detected, AI-powered tools can assist in their structural elucidation by analyzing spectroscopic and spectrometric data. researchgate.netmit.edu

Potential AI and Machine Learning Models for Impurity Prediction:

Model/AlgorithmPotential Application for this compoundExpected Outcome
Neural NetworksPredicting the yield of Impurity D based on reaction parameters (temperature, pH, catalyst). amazonaws.comOptimized reaction conditions to reduce Impurity D levels.
Support Vector MachinesClassifying reaction outcomes as either high or low in Impurity D formation. amazonaws.comEarly identification of problematic synthetic routes.
Genetic AlgorithmsEvolving optimal reaction pathways that minimize the formation of Impurity D.Discovery of novel and cleaner synthetic routes for Posaconazole.

By harnessing the predictive power of AI and ML, the pharmaceutical industry can move towards a more proactive and efficient approach to impurity control, ensuring the quality and safety of Posaconazole.

Development of Novel Green Chemistry Approaches to Mitigate this compound

Green chemistry principles offer a sustainable framework for minimizing the environmental impact of pharmaceutical manufacturing and enhancing product purity. rsc.orgmdpi.com The application of green chemistry to the synthesis of Posaconazole can directly address the formation of Impurity D by promoting cleaner and more efficient chemical transformations.

Key Green Chemistry Strategies:

Alternative Solvents: The use of greener solvents, such as water or bio-based solvents, can significantly reduce the environmental footprint of the synthesis process and potentially influence reaction selectivity to disfavor the formation of Impurity D. jddhs.com

Catalysis: Employing highly selective catalysts can improve the atom economy of the reaction, leading to higher yields of Posaconazole and reduced formation of by-products, including Impurity D. ispe.orgjddhs.com

Renewable Feedstocks: The exploration of renewable starting materials for the synthesis of Posaconazole can contribute to a more sustainable manufacturing process.

Principles of Green Chemistry and Their Application to Posaconazole Synthesis:

Green Chemistry PrincipleApplication to Mitigate this compound
Waste PreventionDesigning synthetic routes that generate minimal by-products, including Impurity D. ispe.org
Atom EconomyMaximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical SynthesesUsing and generating substances that possess little or no toxicity to human health and the environment. mdpi.com
Designing Safer ChemicalsMinimizing the intrinsic hazards of the chemical products.
Safer Solvents and AuxiliariesReducing or eliminating the use of auxiliary substances like solvents. jddhs.com

The adoption of green chemistry approaches not only promises to reduce the levels of this compound but also aligns with the broader goal of sustainable pharmaceutical manufacturing.

Advanced Computational Chemistry for Understanding this compound Mechanisms

Computational chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions at the molecular level. schrodinger.com By applying computational models to the synthesis of Posaconazole, researchers can gain a deeper understanding of the formation pathways of Impurity D, enabling the design of strategies to prevent its generation.

Computational Approaches:

Quantum Mechanics (QM): QM methods can be used to model the electronic structure of reactants, transition states, and products, providing insights into the thermodynamics and kinetics of the reactions leading to Impurity D.

Density Functional Theory (DFT): DFT is a robust computational method for studying the properties of molecules and can be employed to predict the reaction energies and activation barriers for the formation of Posaconazole and its impurities. mdpi.comworldscientific.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules in solution, providing a more realistic picture of the reaction environment and how it influences the formation of Impurity D.

Computational Tools for Mechanistic Understanding:

Computational ToolApplication in Studying this compoundInsights Gained
Schrödinger NanoreactorSimulating the reaction environment to predict potential degradation products and by-products. schrodinger.comyoutube.comIdentification of key intermediates and transition states in the formation of Impurity D.
GaussianPerforming high-level quantum mechanical calculations to determine the energetic landscape of the reaction.Quantitative prediction of reaction rates and equilibrium constants.
AMBERConducting molecular dynamics simulations to study the role of the solvent in the reaction mechanism.Understanding how solvent interactions can be manipulated to control impurity formation.

Through the application of advanced computational chemistry, it is possible to move from a trial-and-error approach to a more rational, design-based strategy for controlling the formation of this compound.

Microfluidic and Miniaturized Analytical Platforms for this compound Analysis

The development of microfluidic and miniaturized analytical platforms offers significant advantages for the rapid and efficient analysis of pharmaceutical impurities. nih.govwhmicro.comchromatographyonline.com These "lab-on-a-chip" technologies can be applied to the analysis of this compound, providing high-throughput screening and real-time monitoring of its formation.

Advantages of Miniaturized Platforms:

Reduced Sample and Reagent Consumption: Microfluidic devices operate with picoliter to nanoliter volumes, drastically reducing the amount of sample and reagents required for analysis. nih.govwhmicro.com

Faster Analysis Times: The small dimensions of microfluidic channels lead to rapid diffusion and heat transfer, resulting in significantly shorter analysis times compared to conventional methods. chromatographyonline.com

High-Throughput Screening: The potential for parallelization on a single chip allows for the high-throughput screening of multiple reaction conditions to identify those that minimize the formation of Impurity D. capitalbiotechnology.commdpi.com

Improved Separation Efficiency: The unique properties of fluid flow at the microscale can lead to enhanced separation efficiency and resolution of closely related compounds like Posaconazole and its impurities.

Potential Miniaturized Analytical Techniques for this compound:

TechniquePrincipleApplication for this compound Analysis
Microchip Capillary Electrophoresis (MCE)Separation of charged molecules in microchannels based on their electrophoretic mobility. chromatographyonline.comRapid and high-resolution separation of Posaconazole from Impurity D.
Droplet-Based MicrofluidicsEncapsulation of individual reactions in discrete droplets for high-throughput screening. mdpi.comScreening of thousands of reaction conditions to optimize the synthesis of Posaconazole.
Lab-on-a-Chip with Integrated SensorsIntegration of analytical separation with on-chip detection for real-time monitoring. nih.govContinuous monitoring of the formation of Impurity D during the synthesis process.

The adoption of microfluidic and miniaturized analytical platforms holds the promise of accelerating the development of robust and efficient processes for the manufacturing of Posaconazole with minimal levels of Impurity D.

Q & A

Basic Questions

Q. What analytical techniques are recommended for detecting and quantifying Posaconazole Impurity D in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase UPLC with UV detection is widely validated for impurity profiling. For example, a gradient UPLC method demonstrated recoveries of 89–106% for related impurities, including Deshydroxy posaconazole, using spiked samples at LOQ, 100%, and 180% concentration levels . LC-MS/MS is critical for structural confirmation, as shown in impurity studies where molecular ions (e.g., m/z 415) were resolved using MS-MS fragmentation . HPLC-PDA remains a standard for routine QC due to its robustness in quantifying impurities ≥0.1% of the API .

Q. How can researchers ensure the stability of this compound during analytical method development?

  • Methodological Answer : Standard and sample solutions should be tested under benchtop conditions for 48 hours. Stability is confirmed if the impurity difference remains <0.03% and response ratios (e.g., 0.95 for standards) are consistent with initial values . Use amber vials to prevent photodegradation and validate storage conditions (e.g., ambient vs. refrigerated) using forced degradation studies .

Q. What are the critical validation parameters for quantifying this compound?

  • Methodological Answer : Key parameters include:

  • Accuracy : Spike recovery studies (e.g., 90–106% for related impurities) with %RSD ≤7.14 .
  • Precision : Intraday and interday RSD ≤5% for retention time and peak area .
  • LOQ/LOD : Establish using signal-to-noise ratios (e.g., 10:1 for LOQ) and verify with spiked samples .

Advanced Research Questions

Q. How should researchers address co-elution challenges between this compound and other impurities in chromatographic analysis?

  • Methodological Answer : Optimize gradient elution parameters (e.g., mobile phase pH, column temperature) to improve resolution. If co-elution persists (e.g., unresolved Impurity D and F), integrate peaks collectively per pharmacopeial guidelines and quantify using relative response factors . For method development, employ orthogonal techniques like LC-MS/MS to distinguish co-eluting species .

Q. What methodological considerations are critical when validating an analytical procedure for this compound to meet regulatory standards?

  • Methodological Answer :

  • Specificity : Demonstrate baseline separation from process-related impurities and degradation products using stressed samples (e.g., acid/thermal degradation) .
  • Linearity : Validate over 50–200% of the target concentration with ≥0.99 .
  • Robustness : Test minor variations in flow rate (±0.1 mL/min) and column lot changes .
  • Documentation : Align with ICH Q3A guidelines, including impurity identification thresholds (≥0.1%) and structural characterization .

Q. How can structural elucidation of this compound be performed using advanced spectroscopic techniques?

  • Methodological Answer :

  • LC-HRMS : Obtain accurate mass measurements (e.g., TOF-MS) to determine molecular formulas .
  • MS/MS Fragmentation : Compare fragmentation patterns with known impurities (e.g., m/z 415 for ramipril Imp-D) to infer functional groups .
  • NMR : Use ¹H/¹³C NMR to resolve stereochemistry and confirm substituents in complex structures .

Q. What strategies are effective in identifying degradation pathways leading to this compound?

  • Methodological Answer : Conduct forced degradation studies under hydrolytic (acid/base), oxidative (H₂O₂), and photolytic conditions. Monitor degradation kinetics using stability-indicating methods and correlate impurity profiles with synthetic intermediates (e.g., benzylated or tosylated derivatives) . For process-related impurities, track synthetic byproducts via reaction pathway analysis .

Q. How do pharmacopeial standards influence the acceptance criteria for this compound in regulatory submissions?

  • Methodological Answer : USP/EP guidelines require integration of unresolved impurities (e.g., D and F) and calculation using relative response factors. Acceptance limits for unspecified impurities are typically ≤0.15%, while identified impurities like D must comply with NDAs, often requiring toxicity profiling at ≥0.1% levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.